2-cyano-N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide
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Overview
Description
This compound is an organic molecule with several functional groups, including a cyano group (-CN), an amide group (-CONH2), and a methoxy group (-OCH3). These functional groups suggest that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The cyano, amide, and methoxy groups in this compound are all reactive and could participate in a variety of chemical reactions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, or it could react with a Grignard reagent to form a ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like -CN and -CONH2 would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
Studies have focused on the synthesis and characterization of related compounds, demonstrating methodologies that could be applied to or derived from the structure of "2-cyano-N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide." For instance, the preparation of aromatic polyamides and polyimides based on specific phthalimidine derivatives showcases the synthesis of materials with high thermal stability and solubility in various organic solvents, indicating potential for high-performance materials applications (Yang & Lin, 1994; Yang & Lin, 1995).
Photoluminescence and Electrochromic Properties
Research into π-extended fluorene derivatives, including studies on their synthesis and photoluminescence properties, reveals the potential for creating fluorescent solvatochromic materials with high fluorescence quantum yields. Such studies suggest applications in optoelectronics and sensor technologies, where the specific compound could be investigated for similar properties (Kotaka, Konishi, & Mizuno, 2010).
Electroactive and Thermally Stable Polymers
The development of electroactive polyamides with bis(diphenylamino)-fluorene units, as reported by Sun et al. (2016), highlights the production of materials with excellent solubility, thermal stability, and reversible electrochromic characteristics. Such materials have applications in smart windows, displays, and other electrochromic devices (Sun et al., 2016).
Mechanofluorochromic Properties
Investigations into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including changes in optical properties due to stacking modes, provide insights into designing pressure-sensitive or stress-responsive materials. This research could inform the development of sensors and switches that respond to mechanical stimuli (Song et al., 2015).
Heterocyclic Systems and Dyes
The synthesis and application of enaminone-based dyes and heterocyclic systems indicate a broad range of potential applications in dyeing and organic electronics. The ability to synthesize diverse structures with varied optical and electronic properties from enaminones and related compounds suggests a pathway for developing new materials for electronic, photonic, and textile applications (Elopasery et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-18-4-7-22(8-5-18)17-30-25-12-9-21(10-13-25)15-23(16-27)26(29)28-24-11-6-19(2)20(3)14-24/h4-15H,17H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHNVQCEBQDFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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